molecular formula C22H21N5O3S B2878993 (E)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(p-tolyl)ethenesulfonamide CAS No. 1020975-96-5

(E)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(p-tolyl)ethenesulfonamide

Cat. No. B2878993
CAS RN: 1020975-96-5
M. Wt: 435.5
InChI Key: RNNHCRFIWDWABW-DTQAZKPQSA-N
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Description

(E)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(p-tolyl)ethenesulfonamide is a useful research compound. Its molecular formula is C22H21N5O3S and its molecular weight is 435.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anti-Asthmatic Activities

A series of novel ([1,2,4]triazolo[1,5-b]pyridazin-6-yl)oxyalkylsulfonamides was synthesized and evaluated for the ability to inhibit platelet-activating factor (PAF)-induced bronchoconstriction in guinea pigs. Certain compounds demonstrated potent anti-asthmatic activity, making them potential candidates for treating asthma and other respiratory diseases. The structure-activity relationships in this series of compounds were also discussed, indicating the significance of specific functional groups in enhancing activity M. Kuwahara, Y. Kawano, M. Kajino, Y. Ashida, A. Miyake, 1997.

Antimicrobial Activity

A study explored the synthesis, antibacterial, and antifungal activity of new pyrazoline and pyrazole derivatives, including compounds with [1,2,4]triazolo[3,4-c][1,2,4]triazino[5,6-b]-5H-indole-5-ethanoate and related structures. These compounds showed promising antimicrobial activity against a range of organisms, including E. coli, P. aeruginosa, S. aureus, and C. albicans. This research opens avenues for developing new antimicrobial agents based on the core structure of (E)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(p-tolyl)ethenesulfonamide S. Y. Hassan, 2013.

Anti-HAV Activity

Novel 3-S-substituted-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine derivatives were synthesized and showed promising antiviral activity against hepatitis A virus (HAV). The study highlights the potential of these compounds in treating viral infections, especially HAV, with compound 15 showing the highest effect among the tested compounds A. Shamroukh, Mohamed. A. Ali, 2008.

Antitumor Activity

Research into pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidines and related derivatives revealed compounds with significant antitumor activity against cancer cell lines, including PC-3 prostate cancer and A-549 lung cancer. Certain compounds were able to induce apoptosis through G1 cell-cycle arrest, offering a new approach to cancer treatment by targeting the cell cycle and apoptosis pathways Mohamed Fares et al., 2014.

properties

IUPAC Name

(E)-2-(4-methylphenyl)-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3S/c1-17-7-9-18(10-8-17)13-16-31(28,29)23-14-15-30-21-12-11-20-24-25-22(27(20)26-21)19-5-3-2-4-6-19/h2-13,16,23H,14-15H2,1H3/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNHCRFIWDWABW-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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